Byetta -

Byetta

Catalog Number: EVT-8196673
CAS Number:
Molecular Formula: C184H282N50O60S
Molecular Weight: 4187 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Exenatide is a glucagon-like peptide-1 (GLP-1) analog. It activates the GLP-1 receptor and increases insulin secretion, decreases glucagon secretion, and slows gastric emptying to improve glycemic control. Exenatide was given FDA approval on April 28, 2005. It is available as immediate- and extended-release formulations. Bydureon, the brand name product of extended-release exenatide in an injectable suspension, was discontinued in 2021. Bydureon BCise, an auto-injector extended-release formulation, remains available.
Exenatide is an analogue of human glucagon-like peptide-1 (GLP-1) which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other antidiabetic agents. There have been no published reports of hepatotoxicity attributed to exenatide therapy.
Exenatide is a 39 amino acid peptide and synthetic version of exendin-4, a hormone found in the saliva of the venomous lizard Gila monster, with insulin secretagogue and antihyperglycemic activity. Exenatide is administered subcutaneously and mimics human glucagon-like peptide-1 (GLP-1). Compared to GLP-1, exenatide has a longer half-life of 2.4 hours.
A synthetic form of exendin-4, a 39-amino acid peptide isolated from the venom of the Gila monster lizard (Heloderma suspectum). Exenatide increases CYCLIC AMP levels in pancreatic acinar cells and acts as a GLUCAGON-LIKE PEPTIDE-1 RECEPTOR (GLP-1) agonist and incretin mimetic, enhancing insulin secretion in response to increased glucose levels; it also suppresses inappropriate glucagon secretion and slows gastric emptying. It is used an anti-diabetic and anti-obesity agent.
Classification

Exenatide falls under the classification of GLP-1 receptor agonists. These agents mimic the action of incretin hormones, which are released in response to food intake and play a crucial role in glucose metabolism.

Synthesis Analysis

The synthesis of exenatide involves solid-phase peptide synthesis techniques. A notable method for its preparation includes:

  1. Starting Material: The synthesis begins with Fmoc-Rink amide resin, which serves as the solid support for the growing peptide chain.
  2. Deprotection: The resin is treated with a deprotecting agent to remove the Fmoc group, allowing for the attachment of the first amino acid.
  3. Coupling: Successive amino acids are added using standard coupling reagents, ensuring that each amino acid is linked correctly to form the desired sequence.
  4. Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail that typically contains trifluoroacetic acid.
  5. Purification: The crude peptide is purified using high-performance liquid chromatography to obtain pure exenatide.

The final product consists of 39 amino acids and has a molecular weight of approximately 4186.63 g/mol .

Molecular Structure Analysis

Exenatide's molecular formula is C184H282N50O60SC_{184}H_{282}N_{50}O_{60}S, indicating a complex structure with multiple functional groups essential for its biological activity. The three-dimensional structure reveals that it contains:

  • Disulfide Bonds: These are critical for maintaining structural integrity and stability.
  • Hydrophobic Regions: Contributing to its interaction with cell membranes and receptors.
  • Polar Amino Acids: Facilitating solubility in physiological conditions.

The peptide sequence of exenatide partially overlaps with human GLP-1, which is crucial for its receptor binding and subsequent biological effects .

Chemical Reactions Analysis

Exenatide participates in several biochemical reactions within the body:

  1. Binding to GLP-1 Receptors: Upon administration, exenatide binds to GLP-1 receptors on pancreatic beta cells, leading to:
    • Increased cyclic adenosine monophosphate (cAMP) levels.
    • Enhanced insulin secretion in response to elevated blood glucose levels.
  2. Inhibition of Glucagon Secretion: Exenatide reduces glucagon levels, which helps decrease hepatic glucose output.
  3. Gastric Emptying Delay: It slows gastric emptying, resulting in a more gradual absorption of glucose into the bloodstream.

These actions collectively contribute to improved glycemic control in patients with type 2 diabetes .

Mechanism of Action

The mechanism by which exenatide operates can be summarized as follows:

  • GLP-1 Receptor Agonism: Exenatide mimics GLP-1, binding to its receptors on pancreatic beta cells, enhancing insulin secretion when glucose levels are high.
  • Inhibition of Glucagon Release: By suppressing glucagon secretion from alpha cells, exenatide helps lower blood glucose levels.
  • Cyclic AMP Pathway Activation: This pathway plays a significant role in mediating insulin secretion and cellular responses to glucose.
  • Slowing Gastric Emptying: This effect reduces postprandial spikes in blood sugar levels .
Physical and Chemical Properties Analysis

Byetta displays several important physical and chemical properties:

  • Appearance: Byetta is presented as a clear, colorless solution.
  • pH Range: Typically between 4.0 and 5.0, which is optimal for stability.
  • Solubility: Highly soluble in water due to its peptide nature.
  • Storage Conditions: Should be stored under refrigeration (2°C to 8°C) but can be kept at room temperature for short periods .

Key Properties

PropertyValue
Molecular Weight4186.63 g/mol
CAS Number141732-76-5
Administration RouteSubcutaneous injection
Elimination Half-LifeApproximately 2.4 hours
Applications

Byetta is primarily indicated for:

  • Type 2 Diabetes Management: It is used alongside diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.
  • Combination Therapy: Often prescribed with other antidiabetic medications like metformin or sulfonylureas for enhanced efficacy.

Additionally, ongoing research explores potential applications of GLP-1 receptor agonists in weight management and cardiovascular health due to their effects on appetite regulation and metabolic processes .

Molecular Mechanisms of Action in Type 2 Diabetes Management

Glucagon Like Peptide 1 Receptor Agonism and Intracellular Signaling Pathways

Exenatide functions as a potent glucagon like peptide 1 receptor agonist, binding selectively to the glucagon like peptide 1 receptor with affinity comparable to endogenous glucagon like peptide 1 [1] [3] [4]. This receptor belongs to the class B family of G protein-coupled receptors, widely expressed on pancreatic beta cells, alpha cells, and various extrapancreatic tissues including the central nervous system [4] [8]. Upon exenatide binding, the glucagon like peptide 1 receptor undergoes a conformational change that facilitates coupling with heterotrimeric G proteins (primarily Gαs), activating adenylate cyclase and increasing intracellular cyclic adenosine monophosphate production [1] [4]. This cyclic adenosine monophosphate surge acts as a critical second messenger, activating protein kinase A and exchange proteins directly activated by cyclic adenosine monophosphate [4] [6].

Protein kinase A phosphorylation triggers multiple downstream effects: (1) phosphorylation of voltage-dependent calcium channels enhances calcium influx; (2) closure of adenosine triphosphate-sensitive potassium channels promotes membrane depolarization; and (3) sensitization of the insulin secretory apparatus to calcium [4] [5]. Beyond the cyclic adenosine monophosphate/protein kinase A axis, exenatide also activates phosphoinositide 3-kinase and protein kinase B (Akt) pathways, which modulate cell survival and metabolic functions [6] [8]. Additionally, exenatide stimulates mitogen activated protein kinase pathways, including extracellular signal regulated kinase 1/2 phosphorylation, contributing to its proliferative and anti-apoptotic effects on beta cells [6] [8]. Recent research confirms that exenatide binding stabilizes specific glucagon like peptide 1 receptor conformations that preferentially recruit beta-arrestins, facilitating receptor internalization and sustained intracellular signaling independent of G protein coupling [4].

Table 1: Key Intracellular Signaling Pathways Activated by Exenatide-Glucagon Like Peptide 1 Receptor Binding

Signaling PathwayPrimary EffectorsDownstream TargetsBiological Consequences
Cyclic adenosine monophosphate/Protein kinase AGαs, Adenylate cyclase, Cyclic adenosine monophosphateCalcium channels, KATP channels, Insulin granulesEnhanced glucose-stimulated insulin secretion
Phosphoinositide 3-kinase/Protein kinase BPhosphoinositide 3-kinase, PDK1, Protein kinase BBcl-2 family proteins, Caspase-3, FoxO1Anti-apoptotic effects, Cell survival
Mitogen activated protein kinaseRas, Raf, MEK, Extracellular signal regulated kinase 1/2Transcription factors (c-Fos, c-Jun)Cell proliferation, Differentiation
Exchange proteins directly activated by cyclic adenosine monophosphateCyclic adenosine monophosphateRim2, Rab3ADocking and priming of insulin vesicles

Glucose-Dependent Insulin Secretion Modulation

A defining pharmacologic characteristic of exenatide is its strict glucose dependence for stimulating insulin secretion. This mechanism fundamentally differs from sulfonylureas, which provoke insulin release independently of blood glucose concentrations, creating hypoglycemia risk [1] [5]. Exenatide potentiates insulin secretion exclusively when blood glucose levels exceed fasting thresholds (typically >90 mg/dL or 5.0 mmol/L) [5]. This glucose sensing occurs at the beta cell level through glucokinase activity and adenosine triphosphate production from glucose metabolism [5]. Elevated glucose increases intracellular adenosine triphosphate/adenosine diphosphate ratios, closing adenosine triphosphate-sensitive potassium channels and depolarizing the beta cell membrane [5]. Membrane depolarization opens voltage-dependent calcium channels, allowing calcium influx that triggers insulin vesicle exocytosis [5].

Exenatide amplifies this glucose-stimulated insulin secretion through multiple mechanisms: (1) enhancing the sensitivity of the insulin exocytotic machinery to calcium via protein kinase A-mediated phosphorylation of synaptosomal-associated protein 25 and syntaxin; (2) increasing the readily releasable pool of insulin granules through cyclic adenosine monophosphate/Exchange proteins directly activated by cyclic adenosine monophosphate-dependent pathways; and (3) upregulating insulin gene transcription via pancreatic and duodenal homeobox 1 activation [4] [5]. Crucially, as glucose concentrations approach euglycemic levels (≤4.0 mmol/L or 72 mg/dL), exenatide's insulinotropic effect diminishes rapidly [5]. This self-limiting mechanism prevents inappropriate insulin secretion during fasting or hypoglycemic conditions. Clinical studies using hyperinsulinemic-euglycemic clamps demonstrate that exenatide-infused subjects maintain normal counter-regulatory glucagon responses and experience minimal hypoglycemia compared to sulfonylurea-treated patients [5].

Suppression of Glucagon Release Mechanisms

Exenatide exerts significant inhibitory effects on pancreatic alpha cell glucagon secretion, particularly during hyperglycemic states [1] [3] [5]. This glucagon suppression occurs through multiple interconnected mechanisms:

  • Paracrine Signaling: Exenatide-stimulated insulin release activates insulin receptors on adjacent alpha cells. Insulin receptor signaling phosphorylates forkhead box protein O1, leading to its nuclear exclusion and subsequent downregulation of preproglucagon gene expression [1] [4].
  • Direct Alpha Cell Effects: Glucagon like peptide 1 receptors are expressed on alpha cells, though at lower density than on beta cells. Exenatide binding activates inhibitory G proteins (Gαi), reducing cyclic adenosine monophosphate production and suppressing glucagon exocytosis [1] [4].
  • Somatostatin-Mediated Inhibition: Exenatide stimulates delta cell secretion of somatostatin, which binds to somatostatin receptors on alpha cells, activating potassium channels and hyperpolarizing the membrane. This hyperpolarization reduces calcium influx and glucagon vesicle release [4].
  • Altered Glucose Sensing: Exenatide enhances glucose uptake in alpha cells via glucose transporter 1, improving glucose metabolism and adenosine triphosphate production. Elevated adenosine triphosphate closes adenosine triphosphate-sensitive potassium channels, paradoxically reducing glucagon secretion during hypoglycemia while suppressing it during hyperglycemia [4].

The glucose dependence of glucagon suppression mirrors exenatide's insulinotropic effects. During hypoglycemia (<70 mg/dL or 3.9 mmol/L), exenatide's glucagon-suppressive action diminishes, preserving the critical counter-regulatory response [1] [5]. This physiological safeguard prevents iatrogenic hypoglycemia and distinguishes exenatide from insulin therapies that indiscriminately suppress glucagon.

Beta-Cell Mass Preservation and Apoptosis Inhibition

Beyond acute insulinotropic effects, exenatide provides crucial long-term benefits for pancreatic beta cell preservation through anti-apoptotic, proliferative, and neogenic actions [1] [6] [8]. These effects counter the progressive beta cell loss characteristic of type 2 diabetes pathophysiology:

  • Anti-Apoptotic Mechanisms: Exenatide inhibits mitochondrial-mediated apoptosis pathways by activating phosphoinositide 3-kinase/Protein kinase B signaling. This leads to phosphorylation and inactivation of pro-apoptotic Bcl-2-associated death promoter and Bcl-2-associated X protein, while upregulating anti-apoptotic B-cell lymphoma 2 expression [6] [8]. Protein kinase B also phosphorylates forkhead box protein O1 transcription factors, preventing their nuclear translocation and pro-apoptotic gene expression. Additionally, exenatide reduces endoplasmic reticulum stress by enhancing expression of chaperone proteins (glucose regulated protein 78 and glucose regulated protein 94) and inhibiting protein kinase R-like endoplasmic reticulum kinase activation [8].

  • Proliferation and Neogenesis: Exenatide activates Wnt and protein kinase A signaling pathways that promote beta cell replication through cyclin D1 and cyclin-dependent kinase 4 upregulation [4] [8]. Animal studies demonstrate enhanced pancreatic duodenal homeobox 1 expression and subsequent neogenesis from pancreatic ductal progenitor cells [8]. Exenatide also increases expression of neurogenin 3 and paired box gene 6, transcription factors essential for beta cell differentiation [4].

  • Amyloid Reduction: Exenatide reduces islet amyloid polypeptide oligomerization, decreasing amyloid-induced beta cell cytotoxicity [1] [6].

Table 2: Research Findings on Exenatide-Mediated Beta Cell Preservation

Experimental ModelKey InterventionMajor FindingsProposed MechanismsReference
Human islets in vitro100 nM exenatide for 48 hours40% reduction in free fatty acid-induced apoptosis↑ Bcl-2/Bax ratio; ↓ caspase-3 activity [6]
db/db mice1.0 nmol/kg exenatide twice daily for 12 weeks2.3-fold increase in beta cell mass; improved glucose tolerance↑ Beta cell proliferation (Ki67+ cells); ↑ Pdx1 expression [8]
Zucker diabetic fatty rats3.0 nmol/kg exenatide twice daily for 6 monthsPreservation of insulin secretory capacity; 60% reduction in beta cell apoptosis↓ Endoplasmic reticulum stress markers (CHOP, ATF4); ↓ oxidative stress [1] [8]
Human type 2 diabetes patientsExenatide 10μg twice daily for 52 weeksSignificant improvement in first-phase insulin responseEnhanced beta cell function (HOMA-B); ↑ disposition index [1]

These multifaceted cytoprotective mechanisms collectively enhance beta cell function and mass, potentially altering the natural history of type 2 diabetes by preserving endogenous insulin secretory capacity [1] [6] [8].

Properties

Product Name

Byetta

IUPAC Name

5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C184H282N50O60S

Molecular Weight

4187 g/mol

InChI

InChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194)

InChI Key

HTQBXNHDCUEHJF-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.